BenchChemオンラインストアへようこそ!

alpha-Kainic acid

neurotoxicity behavioral pharmacology developmental neurobiology

Alpha-Kainic acid is the universal, non-subtype-biased reference agonist for all five homomeric kainate receptors (Ki 4.7–75.9 nM). Unlike synthetic subunit-selective agents (LY339434, SYM2081) or the inactive dihydrokainic acid, authentic KA possesses the essential C4-isopropenyl double bond required for reproducible excitotoxicity and temporal lobe epilepsy modeling. With a 6-fold wider dosing window than domoic acid and well-characterized strain-specific sensitivity (80% vs 0% seizure incidence in DBA/2J vs C57BL/6J at 25 mg/kg), KA is the sole compound capable of generating literature-comparable, graded seizure thresholds. Researchers characterizing novel antagonists or allosteric modulators must use this authentic standard to ensure cross-laboratory reproducibility.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 487-79-6
Cat. No. B1673275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Kainic acid
CAS487-79-6
SynonymsAcid, Digenic
Acid, Kainic
Digenic Acid
Kainate
Kainic Acid
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CNC(C1CC(=O)O)C(=O)O
InChIInChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1
InChIKeyVLSMHEGGTFMBBZ-OOZYFLPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Kainic Acid (CAS 487-79-6): A Definitive Kainate Receptor Agonist for Neuroscience Research and Epilepsy Modeling


alpha-Kainic acid (KA) is a naturally occurring cyclic analog of L-glutamate originally isolated from the marine red alga Digenea simplex that functions as a prototypical, selective agonist of ionotropic kainate receptors (KARs) . It exhibits nanomolar binding affinities across the homomeric kainate receptor subtypes GluK1 through GluK5, with K_i values ranging from 4.7 nM (GluK4) to 75.9 nM (GluK1), and activates KARs with EC_50 values between 0.6 µM and 7.4 µM [1]. As a partial agonist at AMPA receptors (EC_50 = 31–170 µM), KA displays approximately 10- to 50-fold functional selectivity for KARs over AMPA receptors [1]. Systemically administered KA produces robust seizures and hippocampal neurodegeneration in rodents, making it the gold-standard chemical tool for inducing temporal lobe epilepsy (TLE) models and studying excitotoxic neuronal death mechanisms [2].

Why Substituting alpha-Kainic Acid with Structural Analogs or Alternative Kainate Agonists Compromises Experimental Reproducibility


The kainoid class of glutamate receptor agonists exhibits profound quantitative divergence in binding affinity, functional potency, receptor subtype selectivity, and in vivo pharmacodynamics that precludes generic interchangeability. For example, domoic acid displays approximately 6-fold greater behavioral toxicity potency than kainic acid in neonatal rats [1], while acromelic acid A is approximately 100-fold more potent than kainic acid at displacing [³H]-kainic acid binding [2]. Dihydrokainic acid, despite minimal structural modification (saturation of the isopropenyl double bond), shows no detectable neurotoxicity [3], underscoring that even minor chemical alterations abolish the core excitotoxic phenotype. Synthetic agonists such as SYM2081 and LY339434 exhibit markedly different subunit selectivity profiles, with LY339434 selective for GluK5 over GluK6 [4]. Therefore, procurement decisions based solely on compound class membership risk experimental failure, irreproducible seizure thresholds, and misinterpretation of receptor pharmacology.

alpha-Kainic Acid: Head-to-Head Quantitative Differentiation Against Closest Analogs and In-Class Alternatives


Kainic Acid vs. Domoic Acid: 6-Fold Lower In Vivo Behavioral Toxicity Potency Enables Finer Dose Titration

In a direct head-to-head comparison of cumulative behavioral toxicity in neonatal rats, domoic acid (DOM) was approximately 6-fold more potent than kainic acid at both postnatal day (PND) 8 and PND 14 [1]. Specifically, interpolated ED_50 values for behavioral toxicity at PND 14 were 0.30 mg/kg for DOM, whereas KA required a substantially higher dose to achieve equivalent behavioral disruption [1]. Both toxins exhibited a similar age-dependent reduction in potency (approximately 2-fold less potent at PND 14 vs. PND 8), indicating conserved pharmacokinetic or developmental receptor expression mechanisms despite the potency differential [1].

neurotoxicity behavioral pharmacology developmental neurobiology seizure modeling

Kainic Acid vs. Acromelic Acid A: 100-Fold Lower Binding Affinity Distinguishes Canonical from Ultra-Potent Kainoid Pharmacology

In [³H]-kainic acid radioligand binding competition assays using rat brain synaptic plasma membranes, acromelic acid A was approximately 100-fold more potent than kainic acid at displacing [³H]-kainic acid [1]. Specifically, acromelic acid A exhibited a biphasic inhibition profile with high-affinity K_i = 15.1 nM and low-affinity K_i = 1.49 µM, whereas kainic acid displaced [³H]-kainic acid from a single binding site with K_D = 19.4 nM [1]. In functional assays using isolated newborn rat spinal cord, acromelic acid produced depolarizing responses superior to both kainate and domoate across all tested concentrations [2].

radioligand binding receptor pharmacology kainate receptor structure-activity relationship

Kainic Acid vs. Dihydrokainic Acid: Saturation of a Single Double Bond Abolishes Neurotoxicity

A comparative histological and electrophysiological study in rat hippocampus demonstrated that while kainic acid infusion produced robust electrical seizure activity in both CA3 and CA1 regions, dihydrokainic acid displayed no detectable neurotoxicity [1]. In a separate study, dihydrokainic acid and allokainic acid, which have low affinity for the KA receptor, failed to stimulate glutamate and aspartate efflux from cerebellar slices, whereas kainic acid robustly stimulated amino acid release [2]. Blood-brain barrier (BBB) permeability measurements using in situ rat brain perfusion revealed that KA and dihydrokainic acid exhibit similarly low BBB permeability (0.25 × 10⁻⁶ cm/s and 0.28 × 10⁻⁶ cm/s, respectively) [3], indicating that the differential neurotoxicity is not attributable to differential brain penetration.

neurotoxicity structure-activity relationship hippocampal neurodegeneration electrophysiology

Kainic Acid Subtype Selectivity Profile: Differential K_i Values Across GluK1–GluK5 Enable Subunit-Specific Experimental Design

Kainic acid binds to all five homomeric kainate receptor subtypes with quantitatively distinct affinities: K_i = 75.9 nM (GluK1), 12.7 nM (GluK2), 32.8 nM (GluK3), 4.7 nM (GluK4), and 15 nM (GluK5) . This profile contrasts with synthetic agonists such as LY339434, which is selective for GluK5 over GluK6 [1], and SYM2081, which exhibits high affinity for both GluK5 and GluK6 but displays significantly lower selectivity for KARs over NMDA receptors [2]. Kainic acid also exhibits functional EC_50 values ranging from 0.6 µM to 7.4 µM for KARs, versus 31 µM to 170 µM for AMPA receptors, corresponding to approximately 10- to 50-fold functional selectivity for KARs over AMPA receptors [3].

kainate receptor subtypes binding affinity receptor pharmacology GluK subunits

Kainic Acid BBB Permeability: Quantified Low Passive Diffusion Enables Predictable CNS Exposure

Using in situ rat brain perfusion, the BBB permeability (P) of kainic acid was determined to be 0.25 × 10⁻⁶ cm/s, which is low and mediated exclusively by passive diffusion rather than active transport [1]. For comparison, dihydrokainic acid exhibited a similarly low P value of 0.28 × 10⁻⁶ cm/s [1]. Importantly, the unbound fraction in plasma (fu,plasma) and brain (fu,brain) were both determined to be low, meaning that while total brain concentrations after systemic dosing are modest, the unbound concentrations in the vicinity of glutamate receptors are sufficient for receptor activation and observed in vivo efficacy [1]. No direct comparator data are available for domoic acid or acromelic acid A under identical perfusion conditions [Supporting evidence], but the quantification of KA's BBB permeability provides a baseline for interpreting systemic administration experiments.

blood-brain barrier pharmacokinetics CNS drug delivery in vivo pharmacology

Validated Research Applications of alpha-Kainic Acid Where Procurement of the Authentic Compound Is Essential


Establishing Reproducible Temporal Lobe Epilepsy (TLE) Models with Quantifiable Seizure Severity Gradients

Systemic intraperitoneal administration of kainic acid at 20–40 mg/kg in mice or 10–20 mg/kg in rats reliably induces status epilepticus and subsequent hippocampal neurodegeneration that mirrors human TLE neuropathology [1]. The 6-fold lower in vivo potency of KA compared to domoic acid (see Evidence Item 1) provides a wider dosing window for titrating seizure severity, making KA the preferred agent for studies requiring graded excitotoxicity. Strain-specific sensitivity differences are well-documented: at 25 mg/kg KA, 80% of DBA/2J mice exhibit tonic-clonic seizures versus 0% of C57BL/6J mice, enabling genetic background-controlled experimental designs [2]. Intracerebroventricular administration produces convulsive behavior with an ED_50 of 0.51 nmol/animal in rats , offering an alternative route for studies requiring bypass of systemic metabolism.

Pan-Kainate Receptor Pharmacological Profiling and Subunit Contribution Studies

Because kainic acid binds to all five homomeric kainate receptor subtypes with quantitatively characterized K_i values ranging from 4.7 nM to 75.9 nM (see Evidence Item 4), it serves as the universal reference agonist for studies aimed at understanding the composite function of endogenous kainate receptors [1]. In contrast, synthetic agonists like LY339434 (GluK5-selective) and SYM2081 (GluK5/GluK6-active but lower NMDAR selectivity) [2] are appropriate only for subunit-specific interrogation. Researchers requiring a baseline, non-subtype-biased activation of KARs—for example, when characterizing novel antagonists or allosteric modulators—must use authentic kainic acid to ensure results are comparable across the published literature and across laboratories.

Excitotoxic Neurodegeneration Studies Requiring Defined Structural Determinants of Toxicity

The complete absence of neurotoxicity with dihydrokainic acid (see Evidence Item 3) establishes the C4-isopropenyl double bond as an essential pharmacophore for KAR-mediated excitotoxicity [1]. This structure-activity relationship makes authentic kainic acid the minimal structural requirement for inducing robust, reproducible excitotoxic neuronal death in vitro and in vivo. Studies employing kainic acid at concentrations of 100 µM in primary cerebellar granule neurons induce chromatin condensation and nuclear fragmentation, hallmarks of apoptosis [2], while intracerebroventricular injection of 1 nmol/5 µL in mice produces quantifiable oxidative damage (increased F2-isoprostanes and F4-neuroprostanes, p<0.001) and significant reductions in dendritic length and spine density within 30 minutes . Any structural modification that saturates or alters this double bond yields compounds (e.g., dihydrokainic acid, allokainic acid) that are functionally inert for neurodegeneration research.

CNS Pharmacokinetic Studies Requiring a BBB-Permeable, Non-Transported Glutamate Analog

Kainic acid crosses the blood-brain barrier via passive diffusion with a quantitatively defined permeability coefficient of 0.25 × 10⁻⁶ cm/s, without involvement of active transport mechanisms [1]. This property distinguishes KA from many other polar amino acid derivatives that rely on saturable transporters for CNS entry. Researchers conducting CNS exposure studies or evaluating the brain penetration of novel glutamatergic agents can use KA as a reference compound for passive BBB permeability benchmarking. The low unbound fraction in brain tissue means that receptor-adjacent concentrations are sufficient for activation despite modest total brain concentrations [1], an important consideration for dose selection in in vivo pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Kainic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.